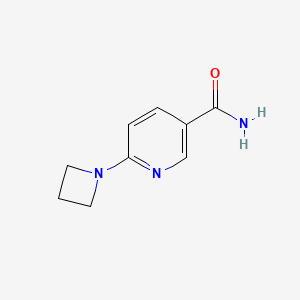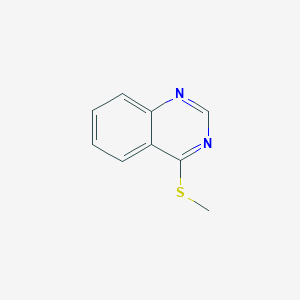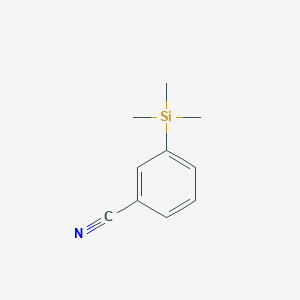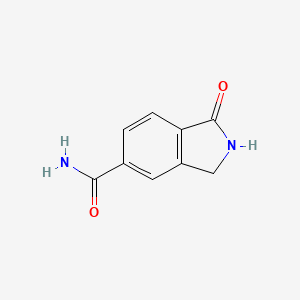
1-Oxoisoindoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxoisoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an isoindoline core with a carboxamide group at the 5-position and a keto group at the 1-position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction involving 2-formylbenzoic acids, amines, and isocyanides . This reaction is efficient and provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction, due to its efficiency and simplicity, is often employed in industrial settings. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxoisoindoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto and carboxamide functional groups, which are reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxoisoindoline-5-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Oxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Oxoisoindoline-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
3-Oxoisoindoline-5-carboxamide: This compound has a similar structure but with the keto group at the 3-position.
Isoindoline-1,3-dione: Also known as phthalimide, this compound lacks the carboxamide group but shares the isoindoline core. It is widely used in organic synthesis and as a precursor for various pharmaceuticals.
N-Substituted isoindoline derivatives: These compounds have various substituents on the nitrogen atom of the isoindoline ring, which can significantly alter their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-oxo-2,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
WNOMNVMWZAPUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




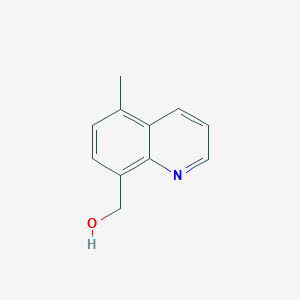
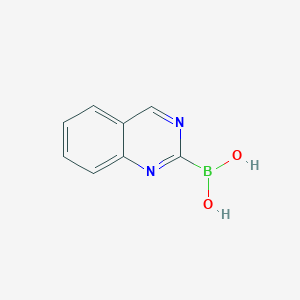
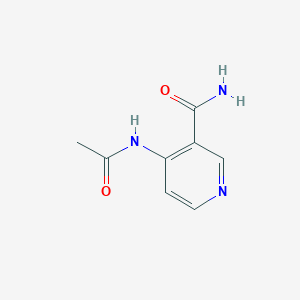
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
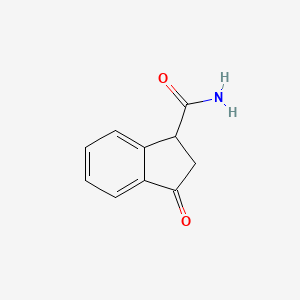


![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
